molecular formula C4H8O2S B150437 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide CAS No. 51219-88-6

2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide

Cat. No. B150437
CAS RN: 51219-88-6
M. Wt: 128.22 g/mol
InChI Key: HXJUTPCZVOIRIF-SVYQBANQSA-N
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Description

The compound 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide is a chemically modified version of thiolane 1,1-dioxide, where hydrogen atoms are replaced by deuterium. This substitution can affect the physical and chemical properties of the molecule and is often used in studies to understand reaction mechanisms and kinetics due to the isotope effects of deuterium.

Synthesis Analysis

The synthesis of thiolane 1,1-dioxide derivatives, such as the 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide, typically involves the oxidation of thiolanes. In the provided studies, the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane using oxidizing agents like dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of 1-oxides and 1,2-dioxides . Although these papers do not directly discuss the octadeuterio derivative, the methods described could be adapted for its synthesis by starting with a deuterated thiolane precursor.

Molecular Structure Analysis

The molecular structure of thiolane 1,1-dioxides has been elucidated using X-ray crystallography . These studies provide detailed information on the stereochemistry and conformation of the molecules. The presence of deuterium instead of hydrogen would not significantly alter the core structure but could influence the vibrational modes and the stability of the molecule.

Chemical Reactions Analysis

The oxidation of thiolanes to their dioxide forms involves the addition of oxygen to the sulfur atoms. The papers describe the formation of stereoisomeric 1-oxides and their subsequent oxidation to 1,2-dioxides . The isomerization of these oxides and dioxides in solution suggests a dynamic behavior that could be further influenced by the presence of deuterium atoms, potentially altering the reaction kinetics and isomerization pathways.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide, they do provide insights into the properties of closely related compounds. The oxidation products of thiolanes, such as the 1-oxides and 1,2-dioxides, exhibit specific reactivity patterns and isomerization equilibria . The introduction of deuterium is likely to affect the physical properties such as boiling point, melting point, and density, as well as chemical properties like reaction rates and equilibria due to the kinetic isotope effect.

Scientific Research Applications

Novel Cage Compounds Synthesis

One research application of compounds related to 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide involves the synthesis of novel cage compounds. This process includes inter- and intra-molecular Diels–Alder reactions with heteroaromatic azadienes, leading to the formation of complex structures after the extrusion of nitrogen or carbon dioxide. These synthetic pathways contribute to the development of new chemical entities with potential applications in material science and pharmaceuticals (Lantos et al., 1990).

Oxidation Studies and Structural Insights

Another application is found in the oxidation studies of thiolane derivatives, where the specific formation of dioxides like 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide is explored. Research in this area includes the investigation of oxidation reactions, isolation of reaction products, and determination of their structures through X-ray crystallography. These studies are essential for understanding the reactivity and stability of sulfur-containing compounds, which can have implications in various chemical synthesis and industrial processes (Oshida et al., 2002).

Theoretical and Synthetic Studies of Cyclic Sulfites and Sulfates

The compound also finds relevance in the theoretical and synthetic studies of five-membered rings containing oxygen or sulfur atoms. Research in this domain focuses on understanding the chemical properties and synthetic applications of cyclic sulfites and sulfates, which are analogs of epoxides and can undergo various transformations. These studies provide valuable insights into the design and development of new chemical reactions and materials (Samoshin, 2008).

Electrocatalytic Studies

Furthermore, the compound's structural analogs are used in electrocatalytic studies, particularly in the synthesis and characterization of nickel complexes. These complexes have been investigated for their potential in catalyzing the oxygen evolution reaction, an essential process in electrochemical water splitting for hydrogen production. Such research contributes to the development of sustainable energy technologies (Anamika et al., 2020).

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJUTPCZVOIRIF-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octadeuteriothiolane 1,1-dioxide

CAS RN

51219-88-6
Record name 51219-88-6
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